molecular formula C12H16F6N5O2P B069271 Hdbtu CAS No. 164861-52-3

Hdbtu

Cat. No. B069271
M. Wt: 407.25 g/mol
InChI Key: QGYDGCPRFFOXLW-UHFFFAOYSA-N
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Description

  • Hdbtu, or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), is a reagent widely used in peptide synthesis. It acts as a coupling agent to facilitate the formation of peptide bonds between amino acids (Knorr et al., 1989).

Synthesis Analysis

  • Hdbtu (HBTU) has been synthesized and applied in solid-phase peptide synthesis. A general synthetic procedure for derivatives of N-hydroxy compounds, which act as activating reagents in peptide bond formation, has also been developed (Knorr et al., 1989).

Molecular Structure Analysis

  • The molecular geometry and structure of Hdbtu-related compounds have been studied using various techniques like X-ray diffraction, vibrational spectroscopy, and density functional theory (DFT). These studies help in understanding the spatial arrangement of atoms and functional groups in the molecule (Bayannavar et al., 2019).

Chemical Reactions and Properties

  • Hdbtu is used in peptide synthesis for activating carboxylic acids, enabling the formation of peptide bonds with low racemization. Its activation occurs rapidly in suitable solvents, leading to efficient coupling reactions (Fields et al., 1991).

Physical Properties Analysis

  • The physical properties of Hdbtu and its derivatives, such as solubility, melting point, and stability, can be inferred from synthesis methods and chemical analysis. These properties are crucial for determining its usability in different chemical reactions and processes.

Chemical Properties Analysis

  • The chemical properties of Hdbtu include its reactivity, stability under various conditions, and its ability to act as a coupling agent in peptide synthesis. Studies on Hdbtu have shown its effectiveness in facilitating the formation of peptides with high efficiency and low racemization (Knorr et al., 1989).

Scientific Research Applications

  • Summary of the Application: Hdbtu is used as a standard coupling agent for the activation of free carboxylic acids during the solution and solid phase peptide synthesis . It plays a significant role in reducing the racemization during peptide synthesis .
  • Methods of Application: The reaction involves the mild and facile conjugate addition of 1-Hydroxybenzotriazole (HOBt) to E-vinylogous γ-amino acids mediated by the Hdbtu . The reaction is moderately diastereoselective .
  • Results or Outcomes: The novel β-benzotriazole N-oxide (β-BtO) substituted γ-amino acids were isolated in moderate to good yields . The single crystal analysis of methyl esters of major (anti) and minor (syn) conjugate addition products infers the formation of exclusively N-alkylated benzotriazole N-oxides instead of O-alkylation of HOBt .

Safety And Hazards

Hdbtu can cause skin irritation, allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[dimethylamino-[(4-oxo-1,2,3-benzotriazin-3-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O2.F6P/c1-15(2)12(16(3)4)19-17-11(18)9-7-5-6-8-10(9)13-14-17;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDGCPRFFOXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C(=O)C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N5O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hdbtu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Chingle - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 164861‐52‐3 ] C 12 H 16 F 6 N 5 O 2 P (MW 407.25) InChI = 1S/C12H16N5O2.F6P/c1‐15(2)12(16(3)4)19‐17‐11(18)9‐7‐5‐6‐8‐10(9)13‐14‐17;1‐7(2,3,4,5)6/h5‐8H,1‐4H3;/q+1;‐1 …
Number of citations: 0 onlinelibrary.wiley.com
A Dirksen, PJ Nieuwenhuizen… - Journal of applied …, 2001 - Wiley Online Library
This article reports a detailed reinvestigation of the reaction of bis(dialkyldithiocarbamato)zinc(II) (ZDAC) with amines. The reaction of primary amines with bis(dimethyldithiocarbamato)…
Number of citations: 38 onlinelibrary.wiley.com
E Haase - Educația Plus, 2014 - ceeol.com
XYabccbbdc Yeffghhbipqcpbrs XYerctrqcpbrquftcpdpiqcfbrdtrivqrwxqwhsphqyqpuq Ä uqc Y cc Å Ç É É pii Ñ uqrwxqwh Öx É pr Üá Ö Å Y Å à â ê ë í ë ì î ï ñ ó ë ò ô de ñ ó efg â d í fg ë fe …
Number of citations: 3 www.ceeol.com
Ю НАГАТО, С МИДЗУМОТО, Т МУРАКАМИ… - 2020 - elibrary.ru
Изобретение относится к усовершенствованным вариантам способа получения промежуточных соединений формулы [5] с использованием нового соединения [1] и к …
Number of citations: 0 elibrary.ru
Т ТАНАКА, М ФУДЗИНО, К ФУРУЯ - 2020 - elibrary.ru
Изобретение относится к области органической химии, а именно к соединению общей формулой [1] или к его соли, где R 1 представляет собой метильную или этильную …
Number of citations: 0 elibrary.ru
К МАКИТА, К САЕКИ, Т ТАНАКА, М ФУДЗИНО… - elibrary.ru
Группа изобретений относится к области медицины и фармацевтики, а именно к противоопухолевому средству и ингибитору бромодомена, включающим соединение, …
Number of citations: 0 elibrary.ru
АВ Мартиненко - 2023 - elib.nakkkim.edu.ua
Дизайн перекидного календаря з авторськими ілюстраціями є не тільки практичним предметом, але й елементом декорування інтер'єру чи застосування його в якості …
Number of citations: 0 elib.nakkkim.edu.ua

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